molecular formula C5H13ClN2 B1591817 3-Methylbutanimidamide hydrochloride CAS No. 57297-27-5

3-Methylbutanimidamide hydrochloride

Cat. No.: B1591817
CAS No.: 57297-27-5
M. Wt: 136.62 g/mol
InChI Key: SYMBJSDZFDGMCY-UHFFFAOYSA-N
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Description

3-Methylbutanimidamide hydrochloride is a chemical compound with the molecular formula C5H12N2Cl. It is a quaternary ammonium salt primarily used in scientific research and various industrial applications. This compound is known for its role in inhibiting the biosynthesis of mycolic acids, which are crucial for the growth and survival of certain bacteria, particularly Mycobacterium tuberculosis .

Biochemical Analysis

Biochemical Properties

3-Methylbutanimidamide hydrochloride interacts with various enzymes and proteins in biochemical reactions. It binds to the enzyme ATPase, which is essential for energy production and cell division . This interaction plays a significant role in its mechanism of action against Mycobacterium tuberculosis .

Cellular Effects

The effects of this compound on cells are primarily related to its inhibitory activity against Mycobacterium tuberculosis. It inhibits the biosynthesis of mycolic acids, which are important for the growth and survival of these bacteria . This impacts cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the enzyme ATPase . This binding inhibits the enzyme, disrupting energy production and cell division, which are crucial for the survival and proliferation of Mycobacterium tuberculosis .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the biosynthesis of mycolic acids . It interacts with enzymes in this pathway, including ATPase . Detailed information about its effects on metabolic flux or metabolite levels is currently lacking.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbutanimidamide hydrochloride typically involves the reaction of 3-methylbutanamide with hydrochloric acid. The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters to maximize yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

3-Methylbutanimidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation Reagents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reduction Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Methylbutanimidamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its inhibitory effects on mycolic acid biosynthesis, making it a potential candidate for antibacterial research.

    Medicine: Investigated for its potential use in treating tuberculosis due to its activity against Mycobacterium tuberculosis.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylbutanimidamide hydrochloride is unique due to its specific inhibitory action on mycolic acid biosynthesis and its strong activity against drug-resistant strains of Mycobacterium tuberculosis. This makes it a valuable compound in the field of antibacterial research and potential therapeutic applications .

Properties

IUPAC Name

3-methylbutanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.ClH/c1-4(2)3-5(6)7;/h4H,3H2,1-2H3,(H3,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMBJSDZFDGMCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30596966
Record name 3-Methylbutanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57297-27-5
Record name Butanimidamide, 3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57297-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylbutanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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